N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Overview
Description
N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom of the thiazole ring
Mechanism of Action
Target of Action
Similar compounds have been reported to target epidermal growth factor receptor (egfr) and vascular endothelial growth factor receptor-2 (vegfr-2) in the treatment of triple-negative cancer . These receptors play a crucial role in cell proliferation and angiogenesis, respectively.
Mode of Action
It’s likely that it interacts with its targets (egfr and vegfr-2) by binding to their active sites, thereby inhibiting their activity . This interaction could lead to changes in cellular processes such as cell proliferation and angiogenesis.
Biochemical Pathways
Inhibition of EGFR and VEGFR-2 can disrupt these pathways, leading to downstream effects such as reduced cell growth and angiogenesis .
Pharmacokinetics
Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
Based on its potential targets, it may inhibit cell proliferation and angiogenesis, which could potentially be beneficial in the treatment of diseases such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 4-methoxyaniline with a thioamide under acidic conditions. One common method includes the cyclization of 4-methoxyaniline with thiourea in the presence of a strong acid like hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of catalysts and solvents that facilitate the cyclization reaction can also be explored to improve the overall production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole or tetrahydrothiazole derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can be compared with other thiazole derivatives to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the methoxy group on the phenyl ring enhances its electron-donating properties, which can influence the compound’s reactivity and interaction with biological targets.
- The dihydrothiazole ring provides a unique structural framework that can be exploited for the development of novel therapeutic agents.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-13-9-4-2-8(3-5-9)12-10-11-6-7-14-10/h2-5H,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOIFJBMNPJTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971674 | |
Record name | N-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56242-67-2 | |
Record name | 4,5-Dihydro-N-(4-methoxyphenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56242-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC157319 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(P-ANISIDINO)-2-THIAZOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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